molecular formula C11H19NO2 B14470215 tert-Butyl 2-aminocyclohex-1-ene-1-carboxylate CAS No. 65277-17-0

tert-Butyl 2-aminocyclohex-1-ene-1-carboxylate

Cat. No.: B14470215
CAS No.: 65277-17-0
M. Wt: 197.27 g/mol
InChI Key: YWCVYGHOJXSNLL-UHFFFAOYSA-N
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Description

tert-Butyl 2-aminocyclohex-1-ene-1-carboxylate is an organic compound that belongs to the class of cyclohexenes. It is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to a cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-aminocyclohex-1-ene-1-carboxylate typically involves the reaction of cyclohexanone with tert-butylamine and a suitable carboxylating agent. One common method is the reaction of cyclohexanone with tert-butylamine in the presence of a base, followed by the addition of a carboxylating agent such as carbon dioxide or a carbonyl compound. The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran or dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-aminocyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-aminocyclohex-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-aminocyclohex-1-ene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the carboxylate group can participate in coordination or chelation with metal ions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-aminocyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.

    tert-Butyl 2-aminocyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of cyclohexene.

    tert-Butyl 2-aminocyclohex-1-ene-1-carboxamide: Similar structure but with a carboxamide group instead of carboxylate.

Uniqueness

tert-Butyl 2-aminocyclohex-1-ene-1-carboxylate is unique due to the presence of both the amino and carboxylate groups on a cyclohexene ring, which imparts distinct reactivity and properties compared to its analogs

Properties

IUPAC Name

tert-butyl 2-aminocyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCVYGHOJXSNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497986
Record name tert-Butyl 2-aminocyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65277-17-0
Record name tert-Butyl 2-aminocyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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